1-[4-(Aminomethyl)pyridin-2-yl]-1,3-diazinan-2-one hydrochloride
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Overview
Description
1-[4-(Aminomethyl)pyridin-2-yl]-1,3-diazinan-2-one hydrochloride is a compound with significant potential in various scientific fields. It is characterized by its molecular formula C10H15ClN4O and a molecular weight of 242.705 Da . This compound is known for its stability at room temperature and its solubility in certain organic solvents .
Preparation Methods
The synthesis of 1-[4-(Aminomethyl)pyridin-2-yl]-1,3-diazinan-2-one hydrochloride involves several steps. One common method includes the reaction of halogenated aromatic compounds with aminopyridines under specific conditions. For instance, a mixture of halogenated aromatic compounds, 30% methylamine aqueous solution, and copper powder is sealed in a reaction vessel and stirred at 100°C . This reaction results in the formation of the desired compound, which can then be purified and converted to its hydrochloride salt.
Chemical Reactions Analysis
1-[4-(Aminomethyl)pyridin-2-yl]-1,3-diazinan-2-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and copper catalysts . For example, the compound can undergo oxidative amidation in the presence of TBHP to form N-(pyridin-2-yl)amides . These reactions often result in the formation of amides, imidazopyridines, and other nitrogen-containing heterocycles .
Scientific Research Applications
This compound has diverse applications in scientific research. In chemistry, it serves as a precursor for synthesizing various nitrogen-containing heterocycles, which are valuable in medicinal chemistry . In biology and medicine, derivatives of this compound have shown potential as antimicrobial agents, particularly against strains like E. coli and B. mycoides . Additionally, it is used in the synthesis of ionic liquids and as a chelating ligand for metal complexes .
Mechanism of Action
The mechanism of action of 1-[4-(Aminomethyl)pyridin-2-yl]-1,3-diazinan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit microbial growth by interfering with essential cellular processes . The compound’s structure allows it to bind to various enzymes and receptors, thereby modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
1-[4-(Aminomethyl)pyridin-2-yl]-1,3-diazinan-2-one hydrochloride can be compared to other similar compounds, such as N-(pyridin-2-yl)amides and imidazopyridines . These compounds share similar structural features and biological activities but differ in their specific applications and reactivity. For example, imidazopyridines are known for their use in the synthesis of pharmaceutical molecules, while N-(pyridin-2-yl)amides are more commonly used in organic synthesis .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it valuable for applications in chemistry, biology, medicine, and industry. Continued research on this compound and its derivatives will likely uncover even more uses and benefits.
Properties
IUPAC Name |
1-[4-(aminomethyl)pyridin-2-yl]-1,3-diazinan-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O.ClH/c11-7-8-2-4-12-9(6-8)14-5-1-3-13-10(14)15;/h2,4,6H,1,3,5,7,11H2,(H,13,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVDXSWBPHJAQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2=NC=CC(=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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